ETHYLHEXADECYLDIMETHYLAMMONIUM BROMIDE
Overview
Description
ETHYLHEXADECYLDIMETHYLAMMONIUM BROMIDE is a quaternary ammonium compound with the chemical formula [CH₃(CH₂)₁₅N⁺(CH₃)₂CH₂CH₃]Br⁻. It is a cationic surfactant commonly used in various industrial and scientific applications due to its surface-active properties .
Mechanism of Action
Target of Action
Cetyldimethylethylammonium bromide (CDMEAB) primarily interacts with proteins, particularly bovine serum albumin (BSA) . BSA is the most abundant globular protein and plays a crucial role in the body .
Mode of Action
CDMEAB interacts with BSA through a conductivity technique in the absence/presence of electrolyte solutions at various temperatures . The interaction of BSA with CDMEAB plays a crucial role in the body . Molecular Dynamics (MD) simulation revealed that the salt ions promoted non-covalent interaction between BSA and CDMEAB .
Biochemical Pathways
The interaction of CDMEAB with BSA affects the micellization process . The presence of BSA and electrolytes altered the critical micelle concentration (c*) values of CDMEAB, revealing interactions among the constituents . The salt solutions reduced the c* values and created a convenient environment for favorable micellization .
Pharmacokinetics
The interaction of cdmeab with bsa and its influence on the micellization process suggest that these factors may impact the bioavailability of cdmeab .
Result of Action
The interaction of CDMEAB with BSA results in changes in the micellization process . The negative magnitudes achieved for standard free energy changes suggest spontaneity of micellization . The values of molar heat capacity were positive as well as small, which was an indication of less structural deformation .
Action Environment
The action of CDMEAB is influenced by environmental factors such as the presence of electrolyte solutions and temperature . The salt solutions reduced the c* values and created a convenient environment for favorable micellization . The electric double layer is compressed due to the presence of an aqueous solution of salts, and subsequently boosted the lessening of repulsion affinity among the head groups of CDMEAB and BSA .
Biochemical Analysis
Biochemical Properties
Cetyldimethylethylammonium bromide interacts with various biomolecules. For instance, it has been found to interact with bovine serum albumin (BSA), the most abundant globular protein . The interaction of the protein with this surfactant plays a crucial role in the body .
Cellular Effects
The effects of Cetyldimethylethylammonium bromide on cells are largely dependent on its interactions with proteins like BSA . Detailed studies on its effects on various types of cells and cellular processes are still limited.
Molecular Mechanism
The molecular mechanism of Cetyldimethylethylammonium bromide involves its interaction with proteins and other biomolecules. Molecular Dynamics (MD) simulation revealed that salt ions promote non-covalent interaction between BSA and Cetyldimethylethylammonium bromide .
Temporal Effects in Laboratory Settings
Its interaction with proteins like BSA has been studied at various temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
ETHYLHEXADECYLDIMETHYLAMMONIUM BROMIDE can be synthesized through the reaction of hexadecyldimethylamine with bromoethane. The reaction typically occurs in an organic solvent such as ethanol, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of cetyldimethylethylammonium bromide involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the use of high-purity reactants and solvents, followed by purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
ETHYLHEXADECYLDIMETHYLAMMONIUM BROMIDE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Micellization: In aqueous solutions, it forms micelles, which are aggregates of surfactant molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or other halides.
Micellization: This process occurs in aqueous solutions, often influenced by the presence of salts and temperature variations.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with hydroxide ions can produce alcohols.
Micellization: The formation of micelles, which are essential in various applications such as detergents and emulsifiers.
Scientific Research Applications
ETHYLHEXADECYLDIMETHYLAMMONIUM BROMIDE is widely used in scientific research due to its surfactant properties. Some applications include:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of protein-surfactant interactions, particularly with bovine serum albumin.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and disinfectants.
Comparison with Similar Compounds
Similar Compounds
- Dimethylethylhexadecylammonium bromide
- Ethylhexadecyldimethylammonium bromide
Uniqueness
This compound is unique due to its specific alkyl chain length and the presence of both ethyl and methyl groups attached to the nitrogen atom. This structure provides it with distinct surface-active properties, making it particularly effective in forming micelles and interacting with biological membranes .
Properties
IUPAC Name |
ethyl-hexadecyl-dimethylazanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;/h5-20H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFOSBDICLTFMS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041759 | |
Record name | Ethylhexadecyldimethylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White hygroscopic solid; [Acros Organics MSDS] | |
Record name | Cetyldimethylethylammonium bromide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12874 | |
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Solubility |
34.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320885 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
124-03-8 | |
Record name | Cetyldimethylethylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetethyldimonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetylcide | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8494 | |
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Record name | 1-Hexadecanaminium, N-ethyl-N,N-dimethyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylhexadecyldimethylammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecylethyldimethylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.249 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MECETRONIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZNQ7FIO9K | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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